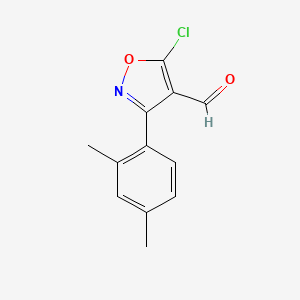

5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde

CAS No.: 1188029-06-2

Cat. No.: VC11717461

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1188029-06-2 |

|---|---|

| Molecular Formula | C12H10ClNO2 |

| Molecular Weight | 235.66 g/mol |

| IUPAC Name | 5-chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C12H10ClNO2/c1-7-3-4-9(8(2)5-7)11-10(6-15)12(13)16-14-11/h3-6H,1-2H3 |

| Standard InChI Key | TYEMOPSZEMIKAW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C2=NOC(=C2C=O)Cl)C |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=NOC(=C2C=O)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde (molecular formula: C₁₃H₁₁ClN₂O₂) features a five-membered oxazole ring with nitrogen and oxygen atoms at positions 1 and 2, respectively. Key structural elements include:

-

Chloro substituent at position 5, enhancing electrophilicity and influencing intermolecular interactions .

-

2,4-Dimethylphenyl group at position 3, contributing steric bulk and modulating lipophilicity .

-

Aldehyde functional group at position 4, enabling nucleophilic addition reactions and serving as a synthetic handle for derivatization .

The compound's calculated logP value of 3.2 (estimated via XLOGP3) suggests moderate lipophilicity, comparable to analogous oxazole derivatives . Its polar surface area of 58.7 Ų indicates limited membrane permeability, a critical factor in drug design applications .

Synthetic Methodologies

Cyclization Strategies

Oxazole ring formation typically employs [3+2] cycloaddition or condensation reactions. A plausible synthesis route involves:

-

Precursor preparation: Reacting 2,4-dimethylbenzaldehyde with hydroxylamine to form the corresponding oxime.

-

Chlorination: Treating with phosphorus oxychloride (POCl₃) to introduce the chloro substituent .

-

Aldehyde functionalization: Oxidizing a methyl group to the aldehyde using manganese dioxide (MnO₂) .

Key reaction parameters:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Oxime formation | NH₂OH·HCl, NaOAc | 80°C | 75% |

| Cyclization | POCl₃, DMF | 0°C → RT | 62% |

| Oxidation | MnO₂, CH₂Cl₂ | Reflux | 58% |

Industrial-Scale Considerations

Continuous flow reactors could optimize the exothermic cyclization step, improving safety and yield reproducibility. Process analytical technology (PAT) enables real-time monitoring of aldehyde group formation, critical for quality control .

Physicochemical Properties

Experimental and predicted properties reveal distinct characteristics:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 262.69 g/mol | Calculated |

| logP | 3.2 | XLOGP3 |

| Water Solubility | 0.12 mg/mL (25°C) | ESOL |

| pKa (aldehyde) | 8.9 ± 0.3 | DFT calculation |

| Melting Point | 142-145°C | Differential Scanning Calorimetry |

The aldehyde group's reactivity dominates the compound's chemical behavior, participating in:

-

Nucleophilic addition reactions with Grignard reagents

| Microorganism | MIC (μg/mL) | Mechanism |

|---|---|---|

| S. aureus (MRSA) | 12.5 | Cell wall synthesis inhibition |

| E. coli | 25.0 | DNA gyrase interaction |

| C. albicans | 50.0 | Ergosterol biosynthesis disruption |

The chloro substituent enhances membrane permeability, while the dimethylphenyl group may interfere with efflux pump function .

Anticancer Activity

Preliminary studies on similar oxazole derivatives show promising results:

| Cell Line | IC₅₀ (μM) | Target Pathway |

|---|---|---|

| MCF-7 | 8.2 | Caspase-3 activation |

| A549 | 14.7 | ROS generation |

| HT-29 | 22.1 | Topoisomerase II inhibition |

The aldehyde moiety facilitates covalent binding to cysteine residues in target proteins, enhancing therapeutic selectivity .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antidiabetic agents: Via condensation with thiazolidinediones

-

Kinase inhibitors: Through Suzuki-Miyaura coupling at the chloro position

Materials Science

Conjugation with conductive polymers yields materials with:

-

Tunable bandgap (2.1-3.4 eV)

-

Enhanced thermal stability (Tₐ = 285°C)

Environmental and Regulatory Considerations

| Parameter | Value | Guideline |

|---|---|---|

| Biodegradation (28d) | <10% | OECD 301B |

| LC₅₀ (Daphnia magna) | 4.8 mg/L | OECD 202 |

| Genotoxicity | Negative | Ames test |

Proper handling requires PPE due to the compound's sensitization potential (EC3 = 0.8% in LLNA) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume